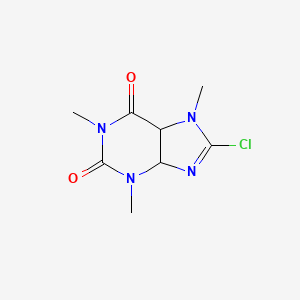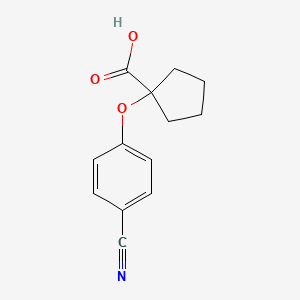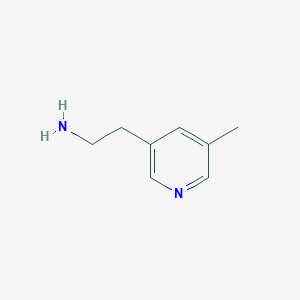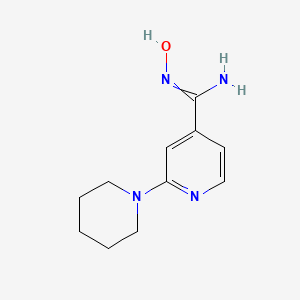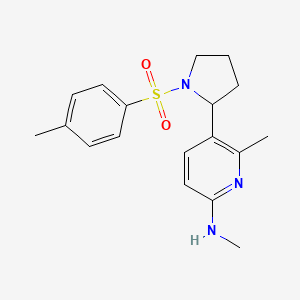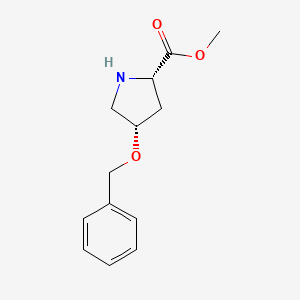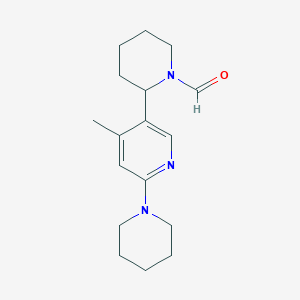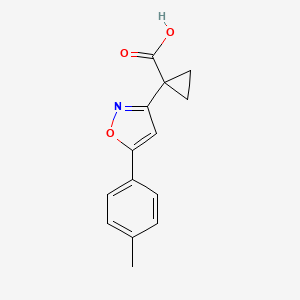
1-(5-(p-Tolyl)isoxazol-3-yl)cyclopropanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-(p-Tolyl)isoxazol-3-yl)cyclopropanecarboxylic acid is a compound that features an isoxazole ring, a cyclopropane ring, and a carboxylic acid group. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing isoxazoles is the cycloaddition reaction of nitrile oxides with alkynes . This reaction can be catalyzed by metals such as copper or ruthenium, although metal-free methods are also available .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, would be considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-(5-(p-Tolyl)isoxazol-3-yl)cyclopropanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.
Substitution: The isoxazole ring can undergo substitution reactions to introduce different substituents at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic and nucleophilic reagents can be used for substitution reactions, depending on the desired modification.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound could yield a ketone or aldehyde, while reduction could produce an alcohol .
Scientific Research Applications
1-(5-(p-Tolyl)isoxazol-3-yl)cyclopropanecarboxylic acid has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-(5-(p-Tolyl)isoxazol-3-yl)cyclopropanecarboxylic acid depends on its specific application. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The isoxazole ring can participate in hydrogen bonding and other interactions, which can influence the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
5-Phenylisoxazole-3-carboxylic acid: Similar structure but with a phenyl group instead of a p-tolyl group.
4,5-Dichloroisothiazole-3-carboxylic acid: Contains an isothiazole ring instead of an isoxazole ring.
Uniqueness
1-(5-(p-Tolyl)isoxazol-3-yl)cyclopropanecarboxylic acid is unique due to the presence of both the isoxazole and cyclopropane rings, which can impart specific chemical and biological properties. The p-tolyl group can also influence the compound’s reactivity and interactions with other molecules .
Properties
Molecular Formula |
C14H13NO3 |
|---|---|
Molecular Weight |
243.26 g/mol |
IUPAC Name |
1-[5-(4-methylphenyl)-1,2-oxazol-3-yl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C14H13NO3/c1-9-2-4-10(5-3-9)11-8-12(15-18-11)14(6-7-14)13(16)17/h2-5,8H,6-7H2,1H3,(H,16,17) |
InChI Key |
YYIBROZHRLFVKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)C3(CC3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 2-[(3-amino-3-iminopropyl)carbamoyloxy]acetate](/img/structure/B11817412.png)

